Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:
Ethyl: Refers to the ethyl group (C₂H₅), which is attached to the compound.
5-(acetyloxy): Indicates an acetyl group (CH₃CO-) attached at position 5.
2-methylnaphtho[1,2-b]furan-3-carboxylate: The core structure consists of a naphthofuran fused ring system with a carboxylate group (COO-) at position 3.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Other Approaches:
- Unfortunately, detailed industrial-scale production methods for this compound remain scarce in the literature.
Chemical Reactions Analysis
Reactivity: Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate likely undergoes various reactions typical of indole derivatives
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate serves as a valuable intermediate for synthesizing other compounds.
Biology and Medicine: Its biological activity remains an area of interest. Researchers explore its potential as an antitumor agent, antimicrobial, or anti-inflammatory compound.
Industry: Limited information exists, but it could find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism of action is not well-documented. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate’s unique structure sets it apart from other indole derivatives.
Similar Compounds: While I don’t have a specific list, related compounds include other indole derivatives like indole-3-acetic acid, which plays a role as a plant hormone.
Biological Activity
Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16O5
- Molecular Weight : 312.3166 g/mol
- CAS Number : 109562-72-3
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anti-inflammatory properties
- Antioxidant effects
- Anticancer potential
- Anti-inflammatory Activity : this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This is crucial in managing conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies and Experimental Data
-
Anti-inflammatory Studies :
- A study indicated that derivatives of naphthoquinone compounds showed significant inhibition of nitric oxide production in RAW 264.7 macrophages, suggesting potential therapeutic applications for inflammatory diseases .
- Compounds similar to this compound were evaluated for their ability to inhibit COX enzymes, demonstrating promising results in vitro .
- Antioxidant Assays :
-
Anticancer Research :
- This compound was tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis through the activation of caspases .
- A comparative study with other naphthoquinone derivatives revealed that this compound exhibited a higher potency against specific cancer types, making it a candidate for further development .
Data Table
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H16O5/c1-4-21-18(20)16-10(2)22-17-13-8-6-5-7-12(13)15(9-14(16)17)23-11(3)19/h5-9H,4H2,1-3H3 |
InChI Key |
SRFLNLJQERMOGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C)C |
Origin of Product |
United States |
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